molecular formula C21H25NO5 B14751125 8-Methoxyfissistigine C

8-Methoxyfissistigine C

Cat. No.: B14751125
M. Wt: 371.4 g/mol
InChI Key: CLLFCZIFJSTLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyfissistigine C is a natural compound belonging to the alkaloid family. It is primarily employed in the research of intricate neurodegenerative ailments, most notably Alzheimer’s disease and Parkinson’s disease. The molecular formula of this compound is C21H25NO5, and it has a molecular weight of 371.433 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-Methoxyfissistigine C are not well-documented. Typically, the production of such complex natural compounds on an industrial scale would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyfissistigine C can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Methoxyfissistigine C has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of alkaloids.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 8-Methoxyfissistigine C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and influencing neuroprotective pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with receptors and enzymes related to neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methoxyfissistigine C include other alkaloids such as:

  • Amurine
  • Sinoacutine
  • Flavinantine
  • Nudaurine

Uniqueness

This compound is unique due to its specific structure and the presence of methoxy groups, which may contribute to its distinct biological activity and therapeutic potential. Its ability to modulate neuroprotective pathways makes it a valuable compound for research in neurodegenerative diseases.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4,5,11,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one

InChI

InChI=1S/C21H25NO5/c1-22-7-6-21-11-17(26-4)19(23)20(27-5)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-11,14H,6-8H2,1-5H3

InChI Key

CLLFCZIFJSTLRT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C=C(C(=O)C(=C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.